molecular formula C10H13N5 B2887171 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 956711-44-7

1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2887171
CAS No.: 956711-44-7
M. Wt: 203.249
InChI Key: TVPSRLKEWQZEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS: 956711-44-7) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a 2,6-dimethylpyrimidin-4-yl moiety at position 1. Its molecular weight is 256.10 g/mol .

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPSRLKEWQZEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine with structurally related pyrazole-pyrimidine derivatives, emphasizing substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole-Pyrimidine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Synthesis Yield/Conditions Reference
This compound 256.10 2,6-dimethylpyrimidine, 3-methylpyrazole Not explicitly reported; inferred kinase/antiviral potential Not reported
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine 248.70 Cyclopropyl, 5-methylpyrimidine, chlorine PCTA kinase inhibitor 40% yield, 80°C, 48 h
5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine 276.07 Chlorine, 1-methylpyrazole CDK2 inhibitor (IC₅₀ not reported) 28% yield, column chromatography
N-(2,6-dimethylpyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide Not reported Sulfonamide, imidazole-diazenyl Mpro inhibitor (docking score: -8.2 kcal/mol) Virtual screening
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Not reported Phenyl, ester, cyano No activity reported; synthetic intermediate Reflux in 1,4-dioxane, 6 h

Key Comparisons:

Chlorine in introduces electronegativity, which may strengthen target binding via halogen bonding, a feature absent in the target compound. The sulfonamide-imidazole hybrid in exhibits strong docking affinity (-8.2 kcal/mol) against viral proteases, suggesting that analogous modifications to the target compound could enhance antiviral activity.

Hydrogen Bonding and Crystallography: The pyrazole-amine group in the target compound can act as both hydrogen bond donor and acceptor, a feature critical for molecular recognition in kinase inhibitors . Structural analogs (e.g., ) have been characterized via NMR and X-ray crystallography using SHELX refinement tools, underscoring the importance of these methods for validating similar compounds .

Research Findings and Implications

  • Kinase Inhibition : Chlorine- and cyclopropyl-substituted analogs () show explicit kinase inhibition, suggesting that the target compound’s methyl groups may offer a balance between steric hindrance and metabolic stability.
  • Antiviral Potential: The sulfonamide derivative in highlights the role of pyrimidine-pyrazole hybrids in targeting viral proteases, implying that the target compound could be repurposed for antiviral screening.
  • Synthetic Challenges : Lower yields in (28–40%) reflect the difficulty of introducing bulky substituents, whereas the target compound’s simpler structure may allow for more efficient synthesis if optimized.

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazole moieties, which are known for their diverse pharmacological properties. Research has indicated that this compound may act as a protein kinase inhibitor and exhibit various bioactive effects.

  • Molecular Formula : C10H13N5
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 956711-44-7

The compound has been studied extensively for its biochemical properties, particularly its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, making them significant targets for drug development. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.

The proposed mechanism of action involves the compound's ability to bind to the ATP-binding site of protein kinases, thereby preventing substrate phosphorylation and subsequent signaling pathways that promote cell proliferation and survival .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative activity against human colon adenocarcinoma (HT-29) and other tumor cell lines with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
Human Colon Adenocarcinoma12.5
Human Lung Carcinoma15.0
Human Ovarian Carcinoma10.2

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against both bacterial and fungal strains, indicating its potential use in treating infectious diseases .

Case Studies

A notable study published in a peer-reviewed journal outlined the synthesis and biological evaluation of this compound alongside its derivatives. The study highlighted the structure-activity relationship (SAR) that influenced its effectiveness as a kinase inhibitor. Modifications to the pyrimidine and pyrazole rings were found to enhance potency against specific cancer types .

Example Case Study Findings

In one case study, derivatives of this compound were synthesized and tested for their inhibitory effects on various protein kinases. The most promising derivative exhibited an IC50 value of 8 µM against a panel of kinases involved in cancer progression .

Q & A

Q. What are the established synthetic routes for 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, and what are their typical yields?

The compound is synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. A common approach involves condensation of 3-methyl-1H-pyrazol-5-amine with 2,6-dimethylpyrimidin-4-yl derivatives under basic or acidic catalysis. For example, analogous methods use trifluoroacetic acid (TFA) as a catalyst in toluene under reflux, achieving moderate yields (50–70%) . Structural confirmation relies on NMR (e.g., δ 2.29 ppm for methyl groups in pyrimidine) and mass spectrometry (EI MS m/z 176 [M+H] for similar analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • ¹H NMR : Methyl groups on pyrimidine (δ ~2.2–2.3 ppm) and pyrazole (δ ~2.5 ppm) rings, and amine protons (δ ~3.2–3.5 ppm) .
  • ¹³C NMR : Carbons in pyrimidine (~155–160 ppm for C=N) and pyrazole (~140–150 ppm for C-N) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 216 [M+H] for analogous compounds) and fragmentation patterns to confirm substituents .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Prioritize assays for:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or cyclooxygenase (COX) inhibition assays due to structural similarity to bioactive pyrazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Catalyst Screening : Testing Brønsted/Lewis acids (e.g., TFA vs. AlCl₃) to enhance condensation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may improve solubility of intermediates .
  • Temperature Control : Lower reflux temperatures (70–80°C) to minimize side reactions like pyrazole ring decomposition .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Structural Isomerism : Verify substituent positions via X-ray crystallography or NOESY NMR .
  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility Issues : Use co-solvents (DMSO/PBS) to ensure compound bioavailability in vitro .

Q. What mechanistic studies are critical to elucidate its mode of action in enzyme inhibition?

Employ:

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • Molecular Docking : Model interactions with target enzymes (e.g., COX-2 or CDK2) using PyMOL or AutoDock .
  • Mutagenesis Studies : Identify key binding residues via site-directed mutagenesis .

Q. What computational methods are suitable for predicting its physicochemical properties and ADMET profiles?

Use:

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • QSAR Models : Corrogate substituent effects on logP and bioavailability .
  • ADMET Prediction Tools : SwissADME or pkCSM to estimate permeability, toxicity, and metabolic stability .

Methodological Considerations

  • Synthesis Challenges : Monitor for by-products like regioisomers during pyrazole-pyrimidine coupling .
  • Analytical Cross-Validation : Combine HPLC (purity >95%) with HRMS for unambiguous structural confirmation .
  • Biological Replication : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.